2-(Ethylsulfonyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfonyl)isonicotinic acid is an organic compound with the molecular formula C8H9NO4S It is a derivative of isonicotinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of an ethylsulfonyl group attached to the isonicotinic acid framework
Preparation Methods
The synthesis of 2-(Ethylsulfonyl)isonicotinic acid typically involves the sulfonation of isonicotinic acidThe reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-(Ethylsulfonyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The ethylsulfonyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Ethylsulfonyl)isonicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)isonicotinic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-(Ethylsulfonyl)isonicotinic acid can be compared with other derivatives of isonicotinic acid, such as:
Isonicotinic acid: The parent compound, which lacks the ethylsulfonyl group.
2,6-Dichloroisonicotinic acid: Another derivative with different substituents that exhibit distinct chemical properties and applications.
Properties
Molecular Formula |
C8H9NO4S |
---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
2-ethylsulfonylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO4S/c1-2-14(12,13)7-5-6(8(10)11)3-4-9-7/h3-5H,2H2,1H3,(H,10,11) |
InChI Key |
WZRRZVOHFPGHPW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.